Cas no 860444-09-3 (1-Propanone, 3-amino-1-(3-thienyl)-)

1-プロパノン、3-アミノ-1-(3-チエニル)-は、チオフェン環とアミノ基を有する有機化合物です。この化合物は、医薬品中間体や有機合成の原料として重要な役割を果たします。特に、チオフェン骨格の特性により、電子豊富な芳香族系反応に適しており、複雑な分子構造の構築に有用です。アミノ基の反応性を活かした求核付加反応や縮合反応にも応用可能で、高純度で安定した品質が特徴です。また、溶解性や反応効率の面でも優れた性能を示し、研究開発分野での利用価値が高いです。

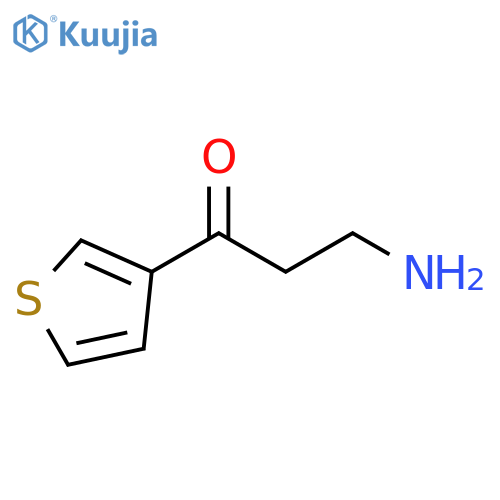

860444-09-3 structure

商品名:1-Propanone, 3-amino-1-(3-thienyl)-

1-Propanone, 3-amino-1-(3-thienyl)- 化学的及び物理的性質

名前と識別子

-

- 1-Propanone, 3-amino-1-(3-thienyl)-

-

- インチ: 1S/C7H9NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1,3,8H2

- InChIKey: WBWAWUVEBPHGOG-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CSC=1)(=O)CCN

計算された属性

- せいみつぶんしりょう: 155.04048508g/mol

- どういたいしつりょう: 155.04048508g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 71.3Ų

1-Propanone, 3-amino-1-(3-thienyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-795230-0.5g |

3-amino-1-(thiophen-3-yl)propan-1-one |

860444-09-3 | 95.0% | 0.5g |

$671.0 | 2025-03-21 | |

| Enamine | EN300-795230-0.1g |

3-amino-1-(thiophen-3-yl)propan-1-one |

860444-09-3 | 95.0% | 0.1g |

$615.0 | 2025-03-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070638-1g |

3-Amino-1-(thiophen-3-yl)propan-1-one |

860444-09-3 | 95% | 1g |

¥5677.0 | 2024-04-18 | |

| Enamine | EN300-795230-1.0g |

3-amino-1-(thiophen-3-yl)propan-1-one |

860444-09-3 | 95.0% | 1.0g |

$699.0 | 2025-03-21 | |

| Enamine | EN300-795230-10.0g |

3-amino-1-(thiophen-3-yl)propan-1-one |

860444-09-3 | 95.0% | 10.0g |

$3007.0 | 2025-03-21 | |

| Enamine | EN300-795230-0.05g |

3-amino-1-(thiophen-3-yl)propan-1-one |

860444-09-3 | 95.0% | 0.05g |

$587.0 | 2025-03-21 | |

| Enamine | EN300-795230-2.5g |

3-amino-1-(thiophen-3-yl)propan-1-one |

860444-09-3 | 95.0% | 2.5g |

$1370.0 | 2025-03-21 | |

| Enamine | EN300-795230-0.25g |

3-amino-1-(thiophen-3-yl)propan-1-one |

860444-09-3 | 95.0% | 0.25g |

$642.0 | 2025-03-21 | |

| Enamine | EN300-795230-5.0g |

3-amino-1-(thiophen-3-yl)propan-1-one |

860444-09-3 | 95.0% | 5.0g |

$2028.0 | 2025-03-21 | |

| Ambeed | A1133664-1g |

3-Amino-1-(thiophen-3-yl)propan-1-one |

860444-09-3 | 95% | 1g |

$827.0 | 2024-04-17 |

1-Propanone, 3-amino-1-(3-thienyl)- 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

860444-09-3 (1-Propanone, 3-amino-1-(3-thienyl)-) 関連製品

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

Amadis Chemical Company Limited

(CAS:860444-09-3)1-Propanone, 3-amino-1-(3-thienyl)-

清らかである:99%

はかる:1g

価格 ($):744.0